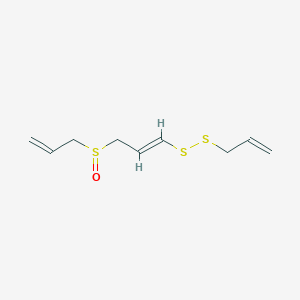![molecular formula C18H18N2O3S B125018 5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione CAS No. 105355-33-7](/img/structure/B125018.png)
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione, commonly known as PPARγ agonist, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PPARγ agonist is a member of the thiazolidinedione class of drugs that are used to treat type 2 diabetes.
Mecanismo De Acción
PPARγ agonist works by activating the peroxisome proliferator-activated receptor gamma (PPARγ) in the body. PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased insulin resistance, and improved glucose uptake in the body.
Efectos Bioquímicos Y Fisiológicos
PPARγ agonist has been shown to have several biochemical and physiological effects. It has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines. PPARγ agonist also has anti-tumor properties and has been shown to induce apoptosis in cancer cells. Additionally, it has been shown to improve insulin sensitivity, decrease insulin resistance, and reduce blood glucose levels in patients with type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPARγ agonist has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied, and there is a significant amount of literature on its properties and potential therapeutic applications. However, there are also limitations to using PPARγ agonist in lab experiments. It can be toxic at high concentrations, and its effects on the body can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on PPARγ agonist. One direction is to explore its potential therapeutic applications in the treatment of Alzheimer's disease. PPARγ agonist has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease. Another direction is to investigate the effects of PPARγ agonist on the gut microbiome. There is evidence that PPARγ agonist may have a beneficial effect on the gut microbiome and may be useful in the treatment of inflammatory bowel disease. Finally, there is a need for further research on the safety and toxicity of PPARγ agonist, particularly in long-term use.
Métodos De Síntesis
PPARγ agonist is synthesized by reacting 2-(3-Methyl-2-pyridinyl) ethanol with 4-bromo-benzyl bromide in the presence of potassium carbonate to form 4-[2-(3-Methyl-2-pyridinyl) ethoxy] benzyl bromide. This intermediate is then reacted with 5-methyl-2,4-thiazolidinedione in the presence of a palladium catalyst to form PPARγ agonist.
Aplicaciones Científicas De Investigación
PPARγ agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. PPARγ agonist has been used in the treatment of various diseases, including type 2 diabetes, obesity, cancer, and Alzheimer's disease.
Propiedades
Número CAS |
105355-33-7 |
|---|---|
Nombre del producto |
5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione |
Fórmula molecular |
C18H18N2O3S |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
5-[[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-12-3-2-9-19-15(12)8-10-23-14-6-4-13(5-7-14)11-16-17(21)20-18(22)24-16/h2-7,9,16H,8,10-11H2,1H3,(H,20,21,22) |
Clave InChI |
UFIIPYBZDKGWEI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
SMILES canónico |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



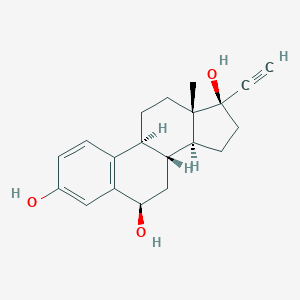
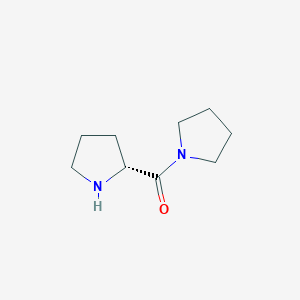
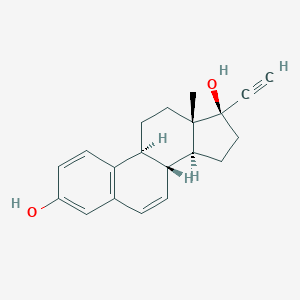
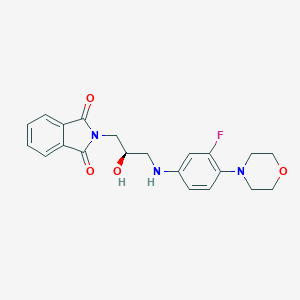
![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
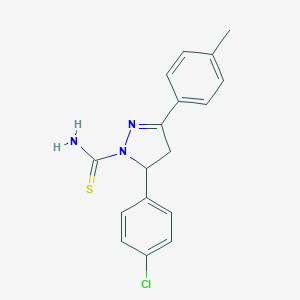
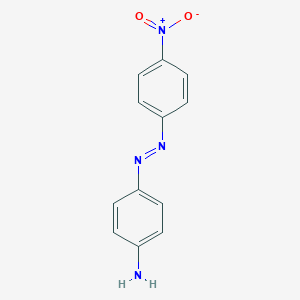
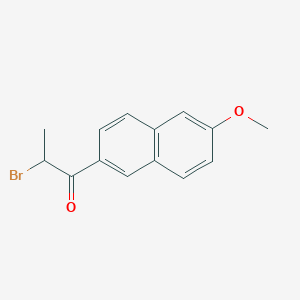

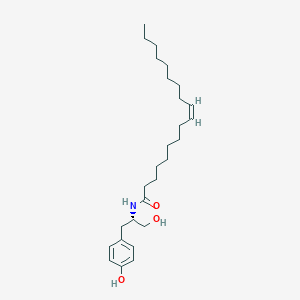
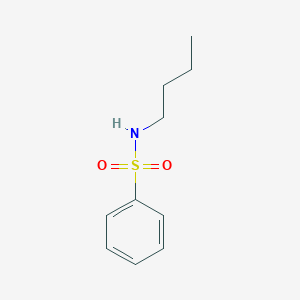
![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

